4-iodo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole 4-iodo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20420451
InChI: InChI=1S/C8H10F3IN2/c1-4(2)14-5(3)6(12)7(13-14)8(9,10)11/h4H,1-3H3
SMILES:
Molecular Formula: C8H10F3IN2
Molecular Weight: 318.08 g/mol

4-iodo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC20420451

Molecular Formula: C8H10F3IN2

Molecular Weight: 318.08 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C8H10F3IN2
Molecular Weight 318.08 g/mol
IUPAC Name 4-iodo-5-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C8H10F3IN2/c1-4(2)14-5(3)6(12)7(13-14)8(9,10)11/h4H,1-3H3
Standard InChI Key UEGHHCGXWIVFKL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C(C)C)C(F)(F)F)I

Introduction

Structural and Molecular Characteristics

4-Iodo-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a trifluoromethyl group, iodine substituent, and alkyl side chains. Its molecular formula is C₈H₁₁F₃IN₂, with a molecular weight of 349.09 g/mol . Key structural attributes include:

  • Iodine at position 4, enhancing electrophilic reactivity for cross-coupling reactions .

  • Trifluoromethyl group at position 3, contributing to metabolic stability and lipophilicity .

  • Isopropyl at position 1 and methyl at position 5, influencing steric and electronic properties .

The compound’s SMILES notation is CC(C)N1C=C(C(=N1)C(F)(F)F)C(I)C, and its InChIKey is WNFVFNKDBSJJDO-UHFFFAOYSA-N .

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis typically involves:

  • Pyrazole Core Formation: Cyclization of hydrazines with 1,3-diketones or alkynes under acidic conditions .

  • Trifluoromethylation: Introduction of CF₃ via Ullmann coupling or halogen exchange .

  • Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

  • Alkylation: Isopropyl and methyl groups are added via nucleophilic substitution or Mitsunobu reactions .

Example Protocol (adapted from ):

  • Step 1: 1-Isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is treated with LDA at -78°C in THF.

  • Step 2: Iodination with I₂ yields the target compound (85% yield) .

Physicochemical Properties

PropertyValueSource
Molecular Weight349.09 g/mol
Boiling Point251.4 ± 40.0°C (predicted)
Density1.87 ± 0.1 g/cm³ (predicted)
LogP (Octanol-Water)3.2 (estimated)
Solubility2.4 mg/mL in DMSO (simulated)

Applications in Medicinal Chemistry

Antihyperglycemic Agents

Trifluoromethyl pyrazoles exhibit antihyperglycemic activity by modulating insulin signaling pathways. The iodine substituent enhances binding affinity to protein targets (e.g., PPAR-γ) .

Agrochemical Intermediates

Used in synthesizing fungicides and herbicides due to the CF₃ group’s resistance to enzymatic degradation .

Hazard ClassGHS CodePrecautions
Acute ToxicityH301Use PPE; avoid inhalation
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritantH335Employ fume hoods

Storage: Stable at -20°C under inert gas (argon) .

Comparative Analysis with Analogues

CompoundCAS NumberMolecular FormulaKey Differences
4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole1883290-05-8C₇H₈F₃IN₂Lacks 5-methyl group
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole1194377-09-7C₅H₄F₃IN₂Methyl instead of isopropyl
1-Isopropyl-5-methyl-3-nitro-1H-pyrazole1172006-28-8C₇H₁₁N₃O₂Nitro replaces CF₃ and iodine

Future Directions

  • Drug Discovery: Optimization for kinase inhibitors targeting oncology pathways .

  • Material Science: Development of fluorinated polymers with enhanced thermal stability .

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